SM-21 maleate

Muscarinic Receptor Pharmacology Presynaptic Modulation Cholinergic Neurotransmission

Stock SM-21 maleate for pain and cognition studies: a unique presynaptic ACh amplifier that produces morphine‑comparable analgesia without motor impairment, unlike atropine/scopolamine. Selective σ2 antagonism enables sigma‑2 receptor profiling. Proven active in hypoxia‑induced amnesia models at 10–40 mg/kg s.c. Order now to differentiate cholinergic signaling pathways and accelerate your antinociception, nootropic, or σ2‑biology programs.

Molecular Formula C22H28ClNO7
Molecular Weight 453.9 g/mol
CAS No. 155059-42-0
Cat. No. B1147171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-21 maleate
CAS155059-42-0
Synonyms(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate
Molecular FormulaC22H28ClNO7
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?;
InChIKeyBHXGTFUQDGMXHA-ASIQKIFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SM-21 Maleate (CAS 155059-42-0) – A Selective σ2 Antagonist and Presynaptic Cholinergic Modulator for Pain and Sigma Receptor Research


SM-21 maleate is a tropane-based compound classified as a potent and selective sigma‑2 (σ2) receptor antagonist. It is also characterized as a presynaptic cholinergic modulator that enhances acetylcholine (ACh) release at central muscarinic synapses [1]. Unlike classical muscarinic antagonists, SM-21 exhibits a unique dual pharmacological profile: it binds to central muscarinic receptors with moderate affinity (Ki = 174 nM in rat) and demonstrates high affinity and selectivity for the σ2 receptor subtype [2]. This profile supports its use in research focused on antinociception, cognitive enhancement, and the functional characterization of sigma‑2 receptors.

Why Generic Muscarinic Antagonists Cannot Substitute for SM-21 Maleate in Sigma‑2 and Presynaptic Modulation Studies


Generic muscarinic antagonists such as atropine, scopolamine, and oxybutynin act primarily as competitive orthosteric blockers at postsynaptic muscarinic receptors, thereby inhibiting cholinergic neurotransmission . In contrast, SM-21 maleate functions as a presynaptic cholinergic amplifier, increasing ACh release rather than blocking its effects [1]. Moreover, SM-21 possesses a distinct secondary pharmacology as a selective σ2 receptor antagonist, a property absent in classical muscarinic ligands [2]. These mechanistic differences translate into divergent functional outcomes: for instance, SM-21 produces antinociception that is prevented by atropine, confirming its dependence on enhanced cholinergic tone, yet it does not impair motor coordination at analgesic doses—a profile unattainable with direct muscarinic antagonists [1]. Consequently, substituting SM-21 with a generic muscarinic antagonist would fundamentally alter the experimental paradigm, eliminating both the σ2‑mediated component and the presynaptic amplification of cholinergic signaling.

Quantitative Differentiation of SM-21 Maleate from Muscarinic Antagonists and Sigma Ligands


Muscarinic Receptor Affinity: SM-21 Maleate vs. Atropine

SM-21 maleate binds to central muscarinic receptors with a Ki of 174 nM (0.174 μM) in rat tissue . In contrast, the classical muscarinic antagonist atropine exhibits sub‑nanomolar affinity, with reported Ki values of 0.8 nM (M2), 1.0 nM (M3), and 0.9 nM (M4) in similar preparations . This 174‑ to 217‑fold lower affinity for SM-21 is consistent with its mechanism as a presynaptic modulator rather than a direct postsynaptic blocker. The moderate affinity permits modulation of ACh release without complete receptor blockade, a key differentiator for studies requiring intact cholinergic tone.

Muscarinic Receptor Pharmacology Presynaptic Modulation Cholinergic Neurotransmission

Antinociceptive Efficacy: SM-21 Maleate vs. Morphine

SM-21 maleate produces dose‑dependent antinociception across multiple pain models, with efficacy reported to be comparable to that of morphine . In the mouse hot‑plate and abdominal constriction tests, SM‑21 (10–40 mg/kg s.c.) reduced nociceptive responses to a degree similar to morphine, yet its antinociceptive effect was blocked by atropine and hemicholinium‑3, indicating a cholinergic mechanism distinct from the opioidergic pathway of morphine [1]. This provides a non‑opioid analgesic tool with central cholinergic amplification as its primary mode of action.

Analgesia Pain Models Antinociception

Sigma‑2 Receptor Selectivity: SM-21 Maleate vs. Sigma‑1/2 Agonists

SM-21 maleate is a tropane analogue with high affinity and selectivity for the sigma‑2 (σ2) receptor subtype [1]. In functional studies, SM‑21 (10 nmol/0.5 μL) prevented neck dystonia induced by the σ1/σ2 agonist DTG (5 nmol/0.5 μL) in the rat red nucleus, confirming its σ2 antagonistic activity [2]. Although precise Ki values for σ2 and σ1 are not fully disclosed in the primary abstracts, the compound is consistently described as having 'high affinity' for σ2 and a 'higher affinity for σ2 versus σ1' [3]. This contrasts with non‑selective sigma ligands such as DTG and with compounds like PB28, which have mixed σ2/σ1 profiles. SM‑21 therefore serves as a selective σ2 antagonist tool, distinct from pan‑sigma agonists or σ1‑preferring agents.

Sigma Receptor Pharmacology Sigma‑2 Antagonism Receptor Selectivity

Motor Coordination Safety Window: SM-21 Maleate vs. Muscarinic Antagonists

At antinociceptive doses (10–40 mg/kg s.c.), SM‑21 maleate did not impair mouse performance in the rota‑rod and hole‑board tests [1]. This is in stark contrast to classical muscarinic antagonists like scopolamine and atropine, which produce significant motor incoordination, sedation, and cognitive impairment at pharmacologically active doses [2]. The lack of motor impairment with SM‑21 is attributed to its presynaptic mechanism of enhancing ACh release rather than postsynaptic blockade, which preserves physiological cholinergic tone in motor pathways.

Behavioral Pharmacology Motor Coordination Side‑Effect Profile

Validated Research Applications of SM-21 Maleate Based on Quantitative Evidence


Non‑Opioid Analgesic Research with Cholinergic Mechanism

Utilize SM‑21 maleate to investigate antinociception mediated by presynaptic cholinergic amplification. Doses of 10–40 mg/kg s.c. produce efficacy comparable to morphine in rodent pain models without impairing motor coordination [1]. The antinociceptive effect is reversed by atropine, confirming cholinergic dependence [1]. This scenario is ideal for differentiating opioid‑independent pain pathways and for screening novel analgesics that enhance ACh release.

Functional Characterization of Sigma‑2 (σ2) Receptors

Employ SM‑21 maleate as a selective σ2 antagonist to dissect σ2‑mediated signaling. In vivo, intracerebral administration of 10 nmol prevents DTG‑induced neck dystonia, a σ2‑dependent behavior [2]. In vitro, SM‑21 can be used in binding and functional assays to define σ2 pharmacology, distinguishing it from σ1‑preferring ligands. This application is critical for studies on σ2 receptor biology and its role in cancer, neurodegeneration, and addiction.

Cognitive Enhancement and Cholinergic Modulation Studies

Investigate the nootropic potential of SM‑21 maleate, which has been shown to improve cognitive performance in animal models of amnesia, including hypoxia‑induced memory deficits [3]. The compound's ability to increase central ACh release without postsynaptic blockade makes it a valuable tool for studying cholinergic contributions to learning and memory, as well as for evaluating new treatments for cognitive disorders.

Comparative Pharmacology of Presynaptic vs. Postsynaptic Cholinergic Agents

Use SM‑21 maleate in side‑by‑side studies with classical muscarinic antagonists (e.g., atropine, scopolamine) to delineate the functional consequences of presynaptic ACh release enhancement versus postsynaptic receptor blockade. The distinct motor safety profile of SM‑21 (no impairment at analgesic doses) [1] provides a clear differentiation point, enabling researchers to attribute observed behavioral and physiological outcomes specifically to presynaptic modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-21 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.